molecular formula C13H28O4 B1585145 Tetrapropoxymethane CAS No. 597-72-8

Tetrapropoxymethane

Cat. No.: B1585145
CAS No.: 597-72-8
M. Wt: 248.36 g/mol
InChI Key: LFMXSZSVDQJYDU-UHFFFAOYSA-N
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Description

It is a member of the alkoxymethane family, which includes compounds such as tetramethoxymethane, tetraethoxymethane, and tetra-n-butoxymethane . This compound is typically a colorless to light yellow liquid and is known for its applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropoxymethane can be synthesized through the reaction of carbon tetrachloride with propanol in the presence of a base. The reaction typically proceeds as follows: [ \text{CCl}_4 + 4 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}(\text{OC}_3\text{H}_7)_4 + 4 \text{HCl} ] This reaction requires careful control of temperature and the use of a suitable base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced distillation techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrapropoxymethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonates and other oxidation products.

    Substitution: It can undergo nucleophilic substitution reactions where the propoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

Scientific Research Applications

Tetrapropoxymethane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which tetrapropoxymethane exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The pathways involved include:

Comparison with Similar Compounds

  • Tetramethoxymethane
  • Tetraethoxymethane
  • Tetra-n-butoxymethane

Comparison: Tetrapropoxymethane is unique due to its specific alkoxy groups, which influence its reactivity and applications. Compared to tetramethoxymethane and tetraethoxymethane, this compound has longer alkyl chains, which can affect its solubility and reactivity. Tetra-n-butoxymethane, on the other hand, has even longer alkyl chains, making it less reactive in certain conditions but more suitable for specific industrial applications .

Properties

IUPAC Name

1-(tripropoxymethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O4/c1-5-9-14-13(15-10-6-2,16-11-7-3)17-12-8-4/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMXSZSVDQJYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(OCCC)(OCCC)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338328
Record name Tetrapropoxymethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-72-8
Record name Tetrapropoxymethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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